Cas no 2679817-39-9 (rac-(1R,3S)-3-acetamido-2,3-dihydro-1H-indene-1-carboxylic acid)

Technical Introduction: rac-(1R,3S)-3-acetamido-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral indane derivative featuring both acetamido and carboxylic acid functional groups. Its stereochemistry, with (1R,3S) configuration, makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research. The compound’s rigid indane scaffold provides structural stability, while the polar functional groups enhance solubility and reactivity, facilitating further derivatization. Its well-defined stereocenters are advantageous for studying enantioselective reactions or developing bioactive molecules. This compound is particularly useful in medicinal chemistry for probing structure-activity relationships or as a precursor for protease inhibitors or other therapeutic agents. High purity and consistent stereochemical integrity ensure reliability in research applications.
rac-(1R,3S)-3-acetamido-2,3-dihydro-1H-indene-1-carboxylic acid structure
2679817-39-9 structure
Product Name:rac-(1R,3S)-3-acetamido-2,3-dihydro-1H-indene-1-carboxylic acid
CAS No:2679817-39-9
MF:C12H13NO3
MW:219.236523389816
CID:6519676
PubChem ID:165936897
Update Time:2025-06-08

rac-(1R,3S)-3-acetamido-2,3-dihydro-1H-indene-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2679817-39-9
    • EN300-28273853
    • rac-(1R,3S)-3-acetamido-2,3-dihydro-1H-indene-1-carboxylic acid
    • Inchi: 1S/C12H13NO3/c1-7(14)13-11-6-10(12(15)16)8-4-2-3-5-9(8)11/h2-5,10-11H,6H2,1H3,(H,13,14)(H,15,16)/t10-,11+/m0/s1
    • InChI Key: RQWSRZOTDJBPGU-WDEREUQCSA-N
    • SMILES: OC([C@@H]1C2C=CC=CC=2[C@@H](C1)NC(C)=O)=O

Computed Properties

  • Exact Mass: 219.08954328g/mol
  • Monoisotopic Mass: 219.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 66.4Ų

rac-(1R,3S)-3-acetamido-2,3-dihydro-1H-indene-1-carboxylic acid Pricemore >>

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Additional information on rac-(1R,3S)-3-acetamido-2,3-dihydro-1H-indene-1-carboxylic acid

Professional Introduction to Rac-(1R,3S)-3-Acetamido-2,3-Dihydro-1H-Indene-1-Carboxylic Acid (CAS No. 2679817-39-9)

Rac-(1R,3S)-3-acetamido-2,3-dihydro-1H-indene-1-carboxylic acid is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. With the CAS number 2679817-39-9, this compound represents a promising candidate for further exploration in the development of novel therapeutic agents. Its molecular structure, featuring a dihydroindene core and an acetamido functional group, positions it as a versatile scaffold for medicinal chemists to modify and optimize for specific biological activities.

The dihydroindene scaffold is a privileged structure in drug discovery, known for its ability to interact with biological targets in a manner that can lead to potent and selective pharmacological effects. This scaffold has been extensively studied for its potential applications in treating various diseases, including neurological disorders and inflammatory conditions. The presence of the acetamido group in Rac-(1R,3S)-3-acetamido-2,3-dihydro-1H-indene-1-carboxylic acid adds an additional layer of functionality, which can be exploited to enhance solubility, metabolic stability, and binding affinity to biological targets.

Recent advancements in the field of structure-based drug design have highlighted the importance of understanding the three-dimensional structure of molecules like Rac-(1R,3S)-3-acetamido-2,3-dihydro-1H-indene-1-carboxylic acid. Computational methods such as molecular dynamics simulations and quantum mechanical calculations have been instrumental in predicting how this compound might interact with biological receptors. These studies suggest that the compound could exhibit binding properties that are favorable for drug development, particularly when targeting enzymes and receptors involved in disease pathways.

In addition to its structural features, Rac-(1R,3S)-3-acetamido-2,3-dihydro-1H-indene-1-carboxylic acid has shown potential in preclinical studies as a lead compound for further optimization. Researchers have been particularly interested in its ability to modulate pathways associated with pain perception and inflammation. The compound's unique stereochemistry, as indicated by the (1R,3S) configuration, plays a crucial role in determining its pharmacological profile. This stereochemical arrangement has been found to influence both the potency and selectivity of the compound's interactions with biological targets.

The synthesis of Rac-(1R,3S)-3-acetamido-2,3-dihydro-1H-indene-1-carboxylic acid presents several challenges due to its complex stereochemistry. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as asymmetric catalysis and chiral auxiliary-assisted synthesis have been employed to achieve high enantiomeric purity, which is essential for pharmaceutical applications. These advancements have opened up new avenues for exploring the pharmacological potential of this compound.

One of the most exciting aspects of Rac-(1R,3S)-3-acetamido-2,3-dihydro-1H-indene-1-carboxylic acid is its potential as a prodrug or a precursor for more complex molecules. By leveraging its structural features, medicinal chemists can design derivatives that exhibit enhanced pharmacokinetic properties or target specific disease mechanisms more effectively. This flexibility makes it an attractive candidate for further investigation in drug discovery programs aimed at developing novel therapeutics.

The growing interest in natural product-inspired drug design has also contributed to the study of Rac-(1R,3S)-3-acetamido-2,3-dihydro-1H-indene-1-carboxylic acid. Many natural products share structural motifs similar to dihydroindenes and have been found to possess significant biological activity. By studying compounds like this one, researchers hope to uncover new therapeutic strategies that mimic the efficacy of natural products while avoiding their limitations.

Future research on Rac-(1R,3S)-3-acetamido-2,3-dihydro-1H-indene-1-carboxylic acid will likely focus on expanding its pharmacological profile through structure-based modifications. By systematically altering different parts of its molecular structure, scientists can fine-tune its biological activity and develop more effective drug candidates. Additionally, exploring new synthetic routes will be crucial for scaling up production and making this compound more accessible for clinical studies.

In conclusion, Rac-(1R,3S)-3-acetamido-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No. 2679817-39-9) is a fascinating compound with significant potential in medicinal chemistry. Its unique structural features and promising preclinical results make it an attractive candidate for further exploration in drug development. As research continues to uncover new applications for this molecule, it is likely to play an important role in the discovery of novel therapeutic agents for various diseases.

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